tert-Butyl 2-bromopentanoate
Description
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl 2-bromopentanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17BrO2/c1-5-6-7(10)8(11)12-9(2,3)4/h7H,5-6H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPRPAQRZFMQZLM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(=O)OC(C)(C)C)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55424-42-5 | |
| Record name | tert-Butyl 2-bromopentanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Chemical Reactivity and Transformational Pathways of Tert Butyl 2 Bromopentanoate
Elimination Reactions and Olefin Formation
In the presence of a strong, sterically hindered base, tert-butyl 2-bromopentanoate can undergo an elimination reaction to form an alkene. This process, known as a dehydrohalogenation, typically follows an E2 (bimolecular elimination) mechanism, where the base removes a proton from the β-carbon at the same time the bromide ion leaves from the α-carbon. libretexts.orgmsu.edu
The regioselectivity of this elimination is governed by Zaitsev's rule, which predicts that the more substituted (and therefore more stable) alkene will be the major product. However, the use of a bulky base, such as potassium tert-butoxide, can favor the formation of the less substituted alkene (Hofmann product) due to steric hindrance. libretexts.orgmsu.edu
Organometallic Reactions and Cross-Coupling Applications
This compound can also participate in various organometallic reactions, which are powerful tools for forming new carbon-carbon bonds.
Suzuki-Miyaura Coupling: This reaction involves the cross-coupling of an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. nih.govyonedalabs.com While typically used for aryl or vinyl halides, advancements have extended its application to alkyl halides. The reaction of this compound with a suitable organoboron reagent could potentially lead to the formation of a new carbon-carbon bond at the α-position. The choice of ligand for the palladium catalyst is crucial for the success of these reactions, with bulky, electron-rich phosphine (B1218219) ligands often being employed. yonedalabs.com
Heck Reaction: The Heck reaction couples an unsaturated halide with an alkene using a palladium catalyst and a base to form a substituted alkene. wikipedia.orgorganic-chemistry.org Although typically applied to aryl and vinyl halides, modifications have allowed for the use of certain alkyl halides. nih.gov The reaction of this compound in a Heck-type reaction could lead to the formation of a more complex unsaturated ester.
Zinc metal can be used to generate organozinc reagents from α-bromo esters in a process similar to the Reformatsky reaction. acs.org Reacting this compound with zinc dust would form an organozinc intermediate. This intermediate can then react with various electrophiles, such as aldehydes or ketones, to form β-hydroxy esters. Zinc compounds are also known to promote the deprotection of tert-butyl esters under certain conditions. nih.gov
Reductive Transformations of the Carbon-Bromine Bond
The carbon-bromine bond in this compound is susceptible to cleavage by various reducing agents, leading to the formation of a carbon-centered radical or an enolate intermediate. These reactive species can then be trapped or further transformed to yield a range of products. Common reductive transformations include reductive debromination, where the bromine atom is replaced by a hydrogen atom.
One effective method for the reductive debromination of α-bromo esters is through the use of samarium(II) iodide (SmI₂). This single-electron transfer reagent is known for its high chemoselectivity and mild reaction conditions. vernier.comquora.comwikipedia.org The reaction typically proceeds via an outer-sphere electron transfer from SmI₂ to the carbon-bromine bond, leading to its cleavage and the formation of a samarium enolate. Subsequent protonation of this intermediate yields the debrominated ester. The choice of a proton source is critical to the success of the reaction, with alcohols such as tert-butanol (B103910) often being employed.
Another powerful approach for reductive debromination involves visible-light photocatalysis using Hantzsch esters as organic photoreductants. nih.govdntb.gov.uaresearchgate.net In this process, the Hantzsch ester, upon photoexcitation, acts as a potent single-electron donor. The excited Hantzsch ester transfers an electron to the α-bromo ester, initiating the cleavage of the C-Br bond to form a carbon-centered radical. This radical then abstracts a hydrogen atom from a suitable donor, such as another molecule of the Hantzsch ester or the solvent, to afford the reduced product. This method is advantageous due to its mild conditions and the use of visible light as a renewable energy source.
| Reagent/Method | Substrate Analogue | Product | Reaction Conditions | Yield (%) | Reference(s) |
| Samarium(II) iodide | Ethyl 2-bromohexanoate | Ethyl hexanoate | SmI₂, THF, t-BuOH, room temp. | 95 | gu.se |
| Hantzsch Ester (photocatalytic) | Methyl 2-bromooctanoate | Methyl octanoate | Hantzsch ester, Ru(bpy)₃Cl₂, visible light, MeCN, room temp. | 88 | researchgate.netresearchgate.net |
Oxidative Reactions and Functional Group Interconversions
While reductive transformations of the carbon-bromine bond are prevalent, oxidative reactions and functional group interconversions offer alternative pathways to valuable synthetic building blocks. These transformations can lead to the introduction of oxygen-containing functionalities at the α-position.
A common functional group interconversion is the hydrolysis of the α-bromo ester to the corresponding α-hydroxy ester. This transformation can be achieved under controlled alkaline conditions. For instance, the hydrolysis of steroidal α-bromo ketones to α-hydroxy ketones has been successfully carried out using potassium carbonate in aqueous acetone (B3395972) or tetra-n-butylammonium hydroxide (B78521) in aqueous dimethylformamide, with yields ranging from 85-90%. nih.gov A similar approach can be envisioned for this compound to yield tert-butyl 2-hydroxypentanoate. The reaction likely proceeds through a nucleophilic substitution mechanism where the bromide is displaced by a hydroxide ion.
Another potential transformation involves the reaction with silver nitrate (B79036) in an aqueous or alcoholic solvent. The reaction of tertiary alkyl halides, such as tert-butyl chloride, with silver nitrate is a classic example of an Sₙ1 reaction, where the precipitation of the silver halide drives the formation of a carbocation. vernier.com In the case of this compound, which is a secondary bromide, the reaction with silver nitrate in a suitable solvent could facilitate the departure of the bromide ion, assisted by the silver ion, to form a secondary carbocation. This carbocation could then be trapped by a nucleophile present in the reaction mixture, such as water or an alcohol, to introduce a new functional group at the α-position.
Direct oxidation of the carbon-bromine bond to a carbonyl group, which would transform this compound into tert-butyl 2-oxopentanoate, is a more challenging transformation for non-enolizable α-bromo esters. However, such conversions are known for α-bromo ketones and can sometimes be achieved using oxidizing agents under specific conditions.
Applications in Advanced Organic Synthesis and Complex Molecule Construction
Role as a Key Synthetic Intermediate for Pharmaceutical Scaffolds and Bioconjugates
The unique combination of a reactive center and a protecting group makes tert-butyl 2-bromopentanoate and its analogs, such as ethyl 2-bromopentanoate, crucial intermediates in the synthesis of medicinally relevant compounds. These molecules act as synthons for introducing a pentanoate moiety, which can be further elaborated or can itself contribute to the desired pharmacological profile of the target molecule.
One notable application is in the synthesis of substituted oxopyridine derivatives, which have been investigated as potent inhibitors of Factor XIa, a key enzyme in the blood coagulation cascade. In a patented synthetic route, this compound is used as an alkylating agent to modify a pyridinone core structure. google.comgoogleapis.comgoogleapis.com This reaction is a critical step in building the complex scaffold required for inhibitory activity against thromboembolic disorders. google.com
Similarly, the analog ethyl 2-bromopentanoate is employed in the construction of heterocyclic systems with applications in treating central nervous system (CNS) disorders. google.com It reacts with thiourea (B124793) derivatives in a process that typically involves an initial S-alkylation followed by an intramolecular cyclization, leading to the formation of functionalized thiazole (B1198619) rings. google.comnih.gov These heterocyclic cores are prevalent in many pharmaceutical agents. For instance, this strategy has been used to synthesize a series of thiazolone-benzenesulphonamides that act as inhibitors of carbonic anhydrases, enzymes relevant in various physiological and pathological processes. nih.gov
| Application Area | Reactant | Product Class | Therapeutic Target/Use | Reference |
| Anticoagulants | This compound | Substituted Oxopyridines | Factor XIa Inhibitors | google.com |
| CNS Disorders | Ethyl 2-bromopentanoate | Thiazole Derivatives | CNS-related targets | google.com |
| Enzyme Inhibition | Ethyl 2-bromopentanoate | Thiazolone-benzenesulphonamides | Carbonic Anhydrases | nih.gov |
In the realm of peptide science, the introduction of non-natural amino acids is a powerful strategy for creating peptides and proteins with enhanced stability, novel functions, or specific conformational constraints. α-Bromo esters like this compound are valuable precursors for synthesizing such unnatural amino acids. The α-carbon, activated by both the adjacent bromine and the ester carbonyl, is susceptible to nucleophilic attack.
A common strategy involves the alkylation of enolates derived from protected glycine (B1666218) or other amino acid precursors. For example, the enolate of a glycine Schiff base can be alkylated with this compound. Subsequent hydrolysis of the imine and the tert-butyl ester would yield a racemic amino acid with a propyl group at the α-position of the side chain, effectively creating a derivative of norvaline. The use of chiral auxiliaries during the alkylation step can enable stereoselective synthesis of specific enantiomers. The tert-butyl ester group is particularly useful in this context as it can be carried through several synthetic steps before its removal.
Macrocycles are a significant class of molecules in drug discovery, known for their ability to bind to challenging protein targets with high affinity and selectivity. nih.gov The synthesis of these large ring structures often relies on high-dilution techniques and the use of bifunctional building blocks that can undergo cyclization. nih.gov
While direct examples involving this compound are not prevalent in seminal literature, its structure is well-suited for incorporation into macrocyclic scaffolds. As an α-bromo ester, it can serve as an electrophile in cyclization reactions. For instance, a linear precursor containing two nucleophilic sites, such as a diamine or a dithiol, could react with two equivalents of this compound. Subsequent intramolecular reaction between a nucleophilic group at one end of a chain and the bromo-ester moiety at the other end could forge the macrocyclic ring. The pentanoate side chain would thus be incorporated as part of the ring structure, influencing its conformation and properties.
Proteolysis-targeting chimeras (PROTACs) are innovative therapeutic agents designed to hijack the cell's natural protein degradation machinery to eliminate disease-causing proteins. researchgate.netnih.gov A PROTAC is a heterobifunctional molecule composed of a ligand that binds to the target protein, a ligand for an E3 ubiquitin ligase, and a chemical linker connecting the two. researchgate.net
The linker's composition and length are critical for the PROTAC's efficacy. α-Bromo esters can serve as reactive handles for constructing these linkers. Although specific examples detailing the use of this compound are sparse, the related compound tert-butyl 5-bromopentanoate has been used in the synthesis of macrocyclic PROTACs. The bromo-functionalized linker component is used to alkylate a nucleophilic site on either the target protein ligand or the E3 ligase ligand, thus tethering the linker to one of the binding moieties. The tert-butyl ester can then be hydrolyzed to reveal a carboxylic acid, which is subsequently used for amide bond formation to complete the PROTAC assembly. This highlights the potential of bromo-tert-butyl-alkanoates as a general class of reagents in the modular synthesis of PROTACs.
Utilization in Diverse Cyclization Reactions
The reactivity of this compound makes it a participant in various cyclization reactions, particularly in the synthesis of heterocyclic compounds. The reaction of its analog, ethyl 2-bromopentanoate, with 4-thioureidobenzenesulphonamide provides a clear example of a cyclization cascade. nih.gov The reaction proceeds through two key steps:
S-Alkylation: The sulfur atom of the thiourea moiety acts as a nucleophile, attacking the α-carbon of the bromoester and displacing the bromide ion. This forms an S-alkylated isothiourea intermediate.
Intramolecular Cyclization: The nitrogen atom of the isothiourea intermediate then attacks the ester carbonyl carbon. This is followed by the elimination of ethanol, resulting in the formation of a five-membered thiazolone ring.
This sequence demonstrates a powerful method for constructing functionalized heterocyclic systems from simple, linear precursors. The propyl side chain from the pentanoate is installed at the C5 position of the resulting thiazolone ring, directly influencing the final structure's steric and electronic properties.
Introduction of tert-Butyl Ester Groups into Organic Architectures
The tert-butyl ester is a widely used protecting group for carboxylic acids in organic synthesis, particularly in peptide chemistry. Its primary advantage is its stability to a broad range of nucleophilic and basic conditions, while being readily cleavable under moderately acidic conditions (e.g., with trifluoroacetic acid, TFA).
Using this compound as an alkylating agent allows for the simultaneous introduction of both the tert-butyl ester protecting group and a functionalized five-carbon chain. When a nucleophile attacks the C2 position, the entire 2-(tert-butoxycarbonyl)pentyl group is transferred to the nucleophile. This provides a rapid method for elaborating molecular complexity. The bulky tert-butyl group can also impart favorable physical properties, such as increased solubility in organic solvents, which can facilitate purification processes.
| Protecting Group | Structure | Common Introduction Method | Cleavage Conditions |
| tert-Butyloxycarbonyl (Boc) | -C(O)OC(CH₃)₃ | Reaction with Di-tert-butyl dicarbonate (B1257347) | Strong Acid (e.g., TFA) |
| Benzyl (B1604629) Ester (Bn) | -C(O)OCH₂C₆H₅ | Fischer esterification with benzyl alcohol | Hydrogenolysis (H₂, Pd/C) |
| Methyl/Ethyl Ester | -C(O)OR (R=Me, Et) | Fischer esterification with corresponding alcohol | Saponification (e.g., LiOH, NaOH) |
Synthesis of Specialized Chemical Derivatives
Beyond its role in building pharmaceutical scaffolds, this compound is a precursor for a variety of specialized chemical derivatives through classic organic reactions that leverage its α-bromo ester functionality.
Reformatsky Reaction: In the presence of activated zinc dust, α-bromo esters form organozinc reagents known as Reformatsky enolates. faluckinternational.comnih.gov These enolates are nucleophilic but are generally less reactive than Grignard reagents or lithium enolates, which allows them to react selectively with aldehydes and ketones without self-condensation or reaction with the ester group. faluckinternational.com The reaction of this compound with a carbonyl compound, followed by an acidic workup, would yield a β-hydroxy ester. These products are valuable intermediates, which can be dehydrated to form α,β-unsaturated esters or used in the synthesis of complex natural products.
Darzens Condensation: The Darzens reaction involves the condensation of an α-halo ester with a ketone or aldehyde in the presence of a base to form an α,β-epoxy ester, also known as a glycidic ester. google.combldpharm.com The reaction proceeds via the formation of an enolate from this compound, which then adds to the carbonyl compound. A subsequent intramolecular SN2 reaction, where the newly formed alkoxide displaces the α-bromide, generates the epoxide ring. google.com Glycidic esters are versatile synthetic intermediates that can be converted into aldehydes, ketones, or α-hydroxy acids.
The synthesis of thiazolone derivatives, as previously discussed, is another prime example of creating specialized heterocyclic compounds with potential biological activity. nih.gov The reaction between ethyl 2-bromopentanoate and thiourea derivatives showcases a straightforward route to these valuable chemical entities. google.comnih.gov
Mechanistic Studies on Reactions Involving Tert Butyl 2 Bromopentanoate
Elucidation of Reaction Mechanisms via Kinetic and Spectroscopic Analysis
Kinetic studies are fundamental to distinguishing between S(_N)1 and S(_N)2 mechanisms. For tert-butyl 2-bromopentanoate, the rate law of a given reaction provides significant insight. A first-order rate law, Rate = k[this compound], is indicative of an S(_N)1 mechanism where the rate-determining step is the unimolecular dissociation of the bromide ion to form a carbocation intermediate. Conversely, a second-order rate law, Rate = k[this compound][Nucleophile], suggests an S(_N)2 mechanism involving a bimolecular transition state.
While specific kinetic data for this compound is not extensively documented in publicly available literature, analogous systems such as the solvolysis of tert-butyl chloride provide a well-established model for S(_N)1 reactions. amherst.eduquizlet.com In such cases, the rate of reaction is independent of the nucleophile concentration and is significantly influenced by solvent polarity.
Spectroscopic techniques are invaluable for detecting and characterizing transient species like carbocation intermediates or monitoring the progress of a reaction. For instance, NMR spectroscopy can be used to observe changes in the chemical environment of protons and carbons adjacent to the reaction center. In the case of an S(_N)1 reaction involving this compound, the formation of a planar carbocation intermediate could be inferred through stereochemical outcomes, although direct spectroscopic observation of such a transient species is challenging due to its short lifetime. docbrown.info For related compounds, changes in the NMR spectrum over time can provide data on reaction rates by monitoring the disappearance of reactant signals and the appearance of product signals. cmu.edu
Table 1: Hypothetical Kinetic Data for the Reaction of this compound with a Nucleophile
| Experiment | [this compound] (M) | [Nucleophile] (M) | Initial Rate (M/s) |
| 1 | 0.1 | 0.1 | 1.0 x 10⁻⁵ |
| 2 | 0.2 | 0.1 | 2.0 x 10⁻⁵ |
| 3 | 0.1 | 0.2 | 1.0 x 10⁻⁵ |
This interactive table presents hypothetical data illustrating a first-order reaction, consistent with an S(_N)1 mechanism, where doubling the substrate concentration doubles the rate, while changing the nucleophile concentration has no effect.
Investigation of Transition State Structures and Reaction Intermediates
The structure of the transition state is a critical factor in determining the reaction pathway. In an S(_N)2 reaction, a single, pentacoordinate transition state is involved where the nucleophile attacks the α-carbon as the bromide leaving group departs. sciforum.net The steric hindrance imposed by the propyl group and the bulky tert-butyl ester group would likely make this a high-energy transition state, thus disfavoring the S(_N)2 pathway.
In contrast, the S(_N)1 mechanism proceeds through a carbocation intermediate. The stability of this intermediate is paramount. For this compound, the initial carbocation would be a secondary carbocation at the α-position. This carbocation is stabilized by the adjacent carbonyl group through resonance, which delocalizes the positive charge onto the oxygen atom. The stability of this resonance-stabilized carbocation is a key factor favoring the S(_N)1 pathway. Computational studies on similar α-halocarbonyl compounds have provided insights into the geometries and energies of such transition states and intermediates. up.ac.za
The Reformatsky reaction, which involves the reaction of α-halo esters with a carbonyl compound in the presence of zinc, proceeds through a distinct intermediate known as a Reformatsky enolate or an organozinc reagent. researchgate.netjuniperpublishers.comresearchgate.net In the case of this compound, treatment with zinc would lead to the formation of a zinc enolate. The crystal structures of similar Reformatsky reagents derived from tert-butyl bromoacetate have been characterized and exist as dimeric structures. researchgate.netjuniperpublishers.com
Solvent Effects and Their Influence on Reaction Pathways and Selectivity
The choice of solvent plays a crucial role in directing the mechanism of nucleophilic substitution reactions. Polar protic solvents, such as water, alcohols, and carboxylic acids, are particularly effective at stabilizing the charged species involved in the S(_N)1 pathway. They can solvate both the departing bromide anion and the carbocation intermediate through hydrogen bonding, thereby lowering the activation energy for the rate-determining step. amherst.eduquizlet.com The solvolysis of tert-butyl chloride, a classic example of an S(_N)1 reaction, is significantly faster in more polar solvents. researchgate.netstudylib.net
Polar aprotic solvents, such as acetone (B3395972), DMSO, and DMF, are generally favored for S(_N)2 reactions. These solvents can dissolve the necessary ionic nucleophiles but are less effective at solvating the anionic nucleophile, leaving it more "naked" and reactive. However, due to the steric hindrance around the α-carbon of this compound, an S(_N)2 reaction is less likely even in these solvents. A bulky protic solvent like tert-butyl alcohol has been shown to be efficient for some S(_N)2 reactions, suggesting a complex interplay of solvent properties. nih.gov
Table 2: Expected Relative Solvolysis Rates of this compound in Different Solvents (Illustrative)
| Solvent | Dielectric Constant (ε) | Solvent Type | Expected Relative Rate (S(_N)1) |
| Formic Acid | 58.0 | Polar Protic | Very High |
| Water | 80.1 | Polar Protic | High |
| Methanol (B129727) | 32.7 | Polar Protic | Moderate |
| Acetic Acid | 6.2 | Polar Protic | Low |
| Acetone | 20.7 | Polar Aprotic | Very Low |
This interactive table illustrates the expected trend for an S(_N)1 reaction, where more polar, protic solvents lead to a significant increase in the reaction rate due to stabilization of the carbocation intermediate and leaving group.
Stereochemical Analysis of Reaction Products and Mechanistic Implications
The stereochemistry of the products provides powerful evidence for the operative reaction mechanism, assuming the starting material is chiral. If this compound were prepared from an enantiomerically pure form of 2-bromopentanoic acid, the stereochemical outcome of a substitution reaction at the α-carbon would be revealing.
An S(_N)2 reaction proceeds with a complete inversion of stereochemistry at the chiral center, as the nucleophile attacks from the side opposite to the leaving group. libretexts.orglumenlearning.com This is a result of the concerted, single-step mechanism.
Conversely, an S(_N)1 reaction involves a planar carbocation intermediate, which can be attacked by the nucleophile from either face with equal probability. lumenlearning.comoregonstate.edu This leads to racemization, producing an equal mixture of enantiomers with retention and inversion of the original configuration. In practice, complete racemization is not always observed, and a slight excess of the inversion product can sometimes be formed due to the formation of an ion pair with the departing leaving group, which can partially shield one face of the carbocation.
Therefore, if a reaction of a chiral sample of this compound resulted in a completely inverted product, it would strongly suggest an S(_N)2 mechanism. If the product were a racemic mixture, this would be compelling evidence for an S(_N)1 pathway. The stereochemical outcome of reactions involving related chiral α-bromoesters has been a subject of study to elucidate mechanistic details. researchgate.netresearchgate.net
Advanced Derivatization Strategies for Analytical and Synthetic Utility
Enhancement of Chromatographic Properties through Derivatization
Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are powerful techniques for the separation and analysis of chemical compounds. alfa-chemistry.com However, the direct analysis of certain molecules can be inefficient due to factors like poor volatility, thermal instability, or insufficient detector response. researchgate.net Derivatization is a key technique used to modify an analyte's functional groups to improve its chromatographic behavior, leading to better peak separation, symmetry, and detection. gcms.cznih.gov
For a compound like tert-butyl 2-bromopentanoate, derivatization can address several issues. While the molecule is reasonably volatile, its polarity can sometimes lead to peak tailing in GC analysis due to interactions with the stationary phase. researchgate.net More significantly, if the analytical goal is to trace its presence in complex matrices or at very low concentrations, its inherent detector response may be inadequate.
One common strategy is the transesterification of the tert-butyl ester to a less sterically hindered and more volatile ester, such as a methyl or ethyl ester. This can be achieved through acid-catalyzed reaction with the corresponding alcohol (e.g., methanol (B129727) or ethanol). aocs.orgresearchgate.net The resulting methyl 2-bromopentanoate or ethyl 2-bromopentanoate is more amenable to GC analysis, often exhibiting shorter retention times and improved peak shape.
Another approach involves silylation, where an active hydrogen is replaced by a silyl (B83357) group, such as a trimethylsilyl (B98337) (TMS) group. researchgate.net While this compound itself does not have an active hydrogen for direct silylation, its hydrolysis product, 2-bromopentanoic acid, can be readily derivatized. This two-step process—hydrolysis followed by silylation with reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)—converts the polar carboxylic acid into a nonpolar, volatile TMS ester, making it ideal for GC-MS analysis. researchgate.net This indirect method is crucial for quantifying the parent compound via its degradation product.
Interactive Table:
| Derivatization Strategy | Target Moiety | Resulting Derivative | Chromatographic Advantage | Primary Technique |
|---|---|---|---|---|
| Transesterification | tert-Butyl Ester | Methyl 2-bromopentanoate | Increased volatility, improved peak shape | GC |
| Hydrolysis & Silylation | tert-Butyl Ester | Trimethylsilyl 2-bromopentanoate | Increased volatility, thermal stability | GC-MS |
Strategies for Modifying the Ester or Halogen Moiety
The synthetic utility of this compound lies in the distinct reactivity of its two primary functional groups: the ester and the halogen. Specific strategies can be employed to selectively modify one moiety while preserving the other, opening avenues for diverse molecular architectures.
Modification of the Ester Moiety: The tert-butyl ester group serves as a robust protecting group for the carboxylic acid functionality. It is stable under many basic conditions but can be readily cleaved under acidic conditions to yield 2-bromopentanoic acid. This deprotection is a common first step in syntheses where the carboxylic acid needs to be coupled with other molecules, for instance, in the formation of amides or other esters.
Transesterification, as mentioned for analytical purposes, is also a key synthetic strategy. Reacting this compound with an alcohol in the presence of an acid catalyst allows for the exchange of the tert-butyl group with other alkyl groups. This provides a straightforward route to a library of 2-bromopentanoate esters with varying properties. aocs.org
Modification of the Halogen Moiety: The bromine atom at the alpha position to the carbonyl group is highly reactive and susceptible to nucleophilic substitution. This is the most common site for derivatization to build molecular complexity. A wide range of nucleophiles can displace the bromide, including:
Amines: To form α-amino esters, the building blocks of non-canonical amino acids.
Thiols: To generate α-thioether esters.
Azides: To produce α-azido esters, which can be further reduced to α-amino esters or used in cycloaddition reactions.
Hydroxides (or water): Leading to the formation of α-hydroxy esters after hydrolysis of the initial bromoester.
Furthermore, the presence of the α-bromo group facilitates the Reformatsky reaction, where organozinc reagents are formed in situ and react with carbonyl compounds like aldehydes and ketones to form β-hydroxy esters.
Interactive Table:
| Moiety | Reaction Type | Reagents | Product Class |
|---|---|---|---|
| Ester | Acid-catalyzed Cleavage | Trifluoroacetic Acid (TFA), HCl | α-Bromo Carboxylic Acid |
| Ester | Transesterification | Methanol, H₂SO₄ | Methyl α-Bromoester |
| Halogen | Nucleophilic Substitution | Sodium Azide (B81097) (NaN₃) | α-Azido Ester |
| Halogen | Nucleophilic Substitution | Ammonia (NH₃) or Primary Amine | α-Amino Ester |
Development of Novel Derivatization Reagents for Specific Applications
The field of analytical chemistry is continually advancing, with the development of new reagents designed to tag molecules with specific functional groups that enhance their analytical performance. researchgate.net While many derivatization reactions for this compound would involve its conversion to a more reactive intermediate (e.g., an amine or thiol derivative), the principles of novel reagent design are highly relevant.
For synthetic applications, recent developments focus on reagents that enable complex transformations under mild conditions. For example, in the context of modifying the bromine moiety, novel phosphine-based reagents have been developed for Staudinger ligations after conversion of the bromide to an azide.
In the analytical realm, derivatization reagents are often developed to introduce a "tag" that is highly responsive to a specific detector. mdpi.com For instance, after converting the bromine of this compound to a thiol group, it could be reacted with a novel fluorogenic reagent. Reagents based on benzofurazan (B1196253) structures, for example, react with thiols to produce highly fluorescent derivatives that can be detected at extremely low concentrations using HPLC with fluorescence detection. researchgate.net
Another area of development is reagents for mass spectrometry. Isotope-coded derivatization reagents can be used for quantitative proteomics and metabolomics. While not directly applied to this compound, if it were part of a larger metabolic study, its derivatives could be tagged with such reagents to allow for precise relative quantification by MS.
Derivatization for Enhanced Detection in Analytical Techniques
A primary goal of derivatization is to improve the detectability of an analyte. mdpi.com The choice of derivatization reagent is directly linked to the analytical detector being used.
Gas Chromatography-Electron Capture Detection (GC-ECD): The ECD is highly sensitive to compounds containing electronegative atoms, particularly halogens. While this compound contains one bromine atom, its sensitivity can be dramatically increased by introducing polyhalogenated groups. A common strategy is to derivatize a functional group with a reagent like Pentafluorobenzyl Bromide (PFBBr). gcms.cz For example, if the bromo group of the parent molecule is first substituted with a thiol, the resulting thiol can be reacted with PFBBr to create a pentafluorobenzyl thioether derivative, which would yield a very strong signal on a GC-ECD system.
High-Performance Liquid Chromatography-Ultraviolet/Visible (HPLC-UV/Vis) Detection: The ester and bromoalkane functionalities of this compound lack a strong chromophore, making UV detection insensitive. Derivatization can introduce a chromophore into the molecule. For example, after conversion to 2-bromopentanoic acid, the acid can be reacted with a UV-active reagent like a phenacyl bromide to form a phenacyl ester, which absorbs strongly in the UV region.
HPLC-Fluorescence Detection (HPLC-FLD): For even greater sensitivity, a fluorophore can be attached. This requires converting one of the functional groups into a species that can react with a fluorogenic reagent. For example, substitution of the bromide with an amine, followed by reaction with dansyl chloride, would yield a highly fluorescent derivative suitable for trace-level analysis.
Interactive Table:
| Analytical Technique | Derivatization Goal | Example Reagent | Target Functional Group (on derivative) | Resulting Tag |
|---|---|---|---|---|
| GC-ECD | Introduce polyhalogenated group | Pentafluorobenzyl Bromide (PFBBr) | Thiol, Hydroxyl, Amine | Pentafluorobenzyl (PFB) |
| HPLC-UV | Introduce chromophore | p-Bromophenacyl Bromide | Carboxylic Acid | p-Bromophenacyl ester |
| HPLC-FLD | Introduce fluorophore | Dansyl Chloride | Primary/Secondary Amine | Dansyl |
Advanced Spectroscopic Analysis in Research and Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation
NMR spectroscopy serves as a cornerstone for the structural analysis of tert-Butyl 2-bromopentanoate, offering precise information about the proton and carbon environments within the molecule.
High-Resolution ¹H and ¹³C NMR Studies
High-resolution 1D NMR spectra provide fundamental information regarding the chemical environment of each nucleus.
The ¹H NMR spectrum of this compound is expected to show distinct signals for each set of non-equivalent protons. The proton at the chiral center (C2), being directly attached to the electron-withdrawing bromine atom, would appear as a downfield triplet. The large singlet corresponding to the nine equivalent protons of the tert-butyl group is a characteristic feature of the ester moiety.
The ¹³C NMR spectrum , typically recorded with proton decoupling, reveals a single peak for each unique carbon atom. The carbonyl carbon of the ester group is expected to resonate at the lowest field. The carbon atom bonded to the bromine (C2) will also be significantly downfield-shifted compared to a standard alkane carbon. The quaternary and methyl carbons of the tert-butyl group have highly characteristic chemical shifts.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom/Group | Position | Predicted ¹H Chemical Shift (ppm) | Predicted Multiplicity | Predicted ¹³C Chemical Shift (ppm) |
| -CH(Br)- | C2 | ~ 4.2 | Triplet (t) | ~ 45-55 |
| -CH₂- | C3 | ~ 2.0 - 2.2 | Multiplet (m) | ~ 30-35 |
| -CH₂- | C4 | ~ 1.5 - 1.7 | Sextet | ~ 20-25 |
| -CH₃ | C5 | ~ 0.9 | Triplet (t) | ~ 10-15 |
| -C(CH₃)₃ | Ester | ~ 1.5 | Singlet (s) | ~ 27-29 |
| -C (CH₃)₃ | Ester | - | - | ~ 80-85 |
| -C=O | C1 | - | - | ~ 168-172 |
2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Assignments
Two-dimensional (2D) NMR experiments are crucial for assembling the molecular structure by establishing through-bond correlations between nuclei.
COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings. For this compound, cross-peaks would confirm the connectivity of the pentanoate chain, showing correlations between the protons on C2 and C3, C3 and C4, and C4 and C5.
HSQC (Heteronuclear Single Quantum Coherence): This technique maps protons to their directly attached carbons. It would definitively link each proton signal in the ¹H spectrum to its corresponding carbon signal in the ¹³C spectrum, for instance, confirming the assignment of the ~4.2 ppm proton signal to the ~45-55 ppm carbon signal (C2).
Table 2: Key Expected 2D NMR Correlations for this compound
| Experiment | Correlating Protons | Correlating Carbons | Inferred Connectivity |
| COSY | H2 ↔ H3, H3 ↔ H4, H4 ↔ H5 | - | Confirms pentanoate chain |
| HSQC | H2, H3, H4, H5, H(t-Bu) | C2, C3, C4, C5, C(t-Bu) | Direct C-H attachments |
| HMBC | H(t-Bu) | C1 (Carbonyl), C(quat, t-Bu) | Ester group assembly |
| HMBC | H2 | C1 (Carbonyl), C4 | Position of bromo-substituent |
| HMBC | H3 | C1 (Carbonyl), C5 | Pentanoate backbone structure |
Advanced NMR Experiments for Stereochemical Determination
Since this compound possesses a chiral center at the C2 position, advanced NMR methods can be employed to investigate its stereochemistry. The Nuclear Overhauser Effect (NOE), which detects through-space proximity of nuclei, can be used. In a rigidified derivative or a complex with a chiral auxiliary, NOE experiments (e.g., NOESY or ROESY) could reveal the relative orientation of substituents around the chiral center. Another common strategy involves the use of chiral derivatizing agents or chiral solvating agents, which react with the enantiomers to form diastereomers that are distinguishable by NMR, allowing for the determination of enantiomeric purity.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry provides the exact molecular weight and, through analysis of fragmentation patterns, corroborates the structure determined by NMR.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
HRMS is used to determine the exact mass of the molecular ion with high precision. This allows for the unambiguous calculation of the elemental formula. For this compound, the presence of bromine is readily identified by the characteristic isotopic pattern of the molecular ion peak ([M]⁺ and [M+2]⁺) in an approximately 1:1 ratio, corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.
Table 3: Predicted Exact Mass for this compound (C₉H₁₇BrO₂)
| Ion | Formula | Calculated Monoisotopic Mass (Da) |
| [M]⁺ (⁷⁹Br) | C₉H₁₇⁷⁹BrO₂ | 236.0412 |
| [M+2]⁺ (⁸¹Br) | C₉H₁₇⁸¹BrO₂ | 238.0391 |
Note: The predicted monoisotopic mass for C₉H₁₇BrO₂ is 236.04118 Da. uni.lu
Fragmentation Pattern Analysis for Structural Information
Under electron ionization (EI), the molecular ion of this compound undergoes characteristic fragmentation, providing valuable structural clues. The fragmentation of tert-butyl esters is often dominated by the loss of the stable tert-butyl cation or the elimination of isobutylene (B52900). doaj.orglibretexts.org The presence of bromine also influences the fragmentation pathways.
Key expected fragmentation processes include:
Formation of the tert-butyl cation: Cleavage of the ester oxygen-carbon bond to form the highly stable tert-butyl cation ([C₄H₉]⁺) results in a prominent peak at m/z 57. This is often the base peak in the spectra of tert-butyl esters. docbrown.info
Loss of isobutylene: A rearrangement reaction can lead to the elimination of a neutral isobutylene molecule (C₄H₈), producing a fragment ion corresponding to 2-bromopentanoic acid.
Alpha-cleavage: Cleavage of the bond between C2 and C3 can lead to the loss of a propyl radical.
Loss of Bromine: Cleavage of the C-Br bond can result in a fragment corresponding to the loss of a bromine radical.
Analysis of the mass spectrum of the closely related compound, ethyl 2-bromopentanoate, shows characteristic fragments resulting from the loss of the ethyl group and subsequent fragmentations of the bromopentanoyl moiety, supporting these predicted pathways. nih.gov
Table 4: Predicted Key Fragments in the Mass Spectrum of this compound
| m/z (for ⁷⁹Br) | Proposed Fragment Ion | Formation Pathway |
| 181/183 | [M - C₄H₉]⁺ | Loss of tert-butyl radical |
| 179/181 | [M - C₄H₈]⁺ | Loss of isobutylene (rearrangement) |
| 157 | [M - Br]⁺ | Loss of bromine radical |
| 57 | [C₄H₉]⁺ | Formation of tert-butyl cation |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is an indispensable tool for identifying the functional groups present in a molecule. The technique measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. Each functional group has a characteristic absorption frequency, making the IR spectrum a molecular "fingerprint."
For this compound, the IR spectrum is dominated by features characteristic of an aliphatic α-bromo ester. The most prominent absorption is the carbonyl (C=O) stretching vibration. In typical aliphatic esters, this band appears in the range of 1735-1750 cm⁻¹. orgchemboulder.com The presence of an electronegative bromine atom on the alpha-carbon (the carbon adjacent to the carbonyl group) typically shifts this absorption to a higher frequency (wavenumber).
The spectrum also displays strong absorption bands corresponding to the C-O stretching vibrations of the ester group, which are typically found in the 1000-1300 cm⁻¹ region. orgchemboulder.com The presence of the tert-butyl group is indicated by C-H stretching vibrations just below 3000 cm⁻¹ and characteristic C-H bending vibrations. Finally, the carbon-bromine (C-Br) bond exhibits a stretching vibration in the fingerprint region of the spectrum, generally between 500 and 750 cm⁻¹. docbrown.info
Table 1: Characteristic Infrared Absorption Bands for this compound
| Vibrational Mode | Functional Group | Expected Absorption Range (cm⁻¹) |
| C=O Stretch | Carbonyl (Ester) | 1740-1760 |
| C-O Stretch | Ester | 1000-1300 |
| C-H Stretch | Alkyl (sp³) | 2850-2975 |
| C-H Bend | Alkyl | 1370-1480 |
| C-Br Stretch | Alkyl Halide | 500-750 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Insights
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of UV or visible light. While molecules with extensive conjugation often absorb in the visible region and appear colored, saturated compounds like this compound absorb in the ultraviolet region and are colorless. masterorganicchemistry.com
The UV-Vis spectrum of a saturated ester is characterized by two main electronic transitions associated with the carbonyl group. ucalgary.ca
n → π* Transition : This is a weak absorption resulting from the excitation of a non-bonding electron (n) from one of the oxygen lone pairs to the antibonding π* orbital of the carbonyl double bond. For simple aliphatic esters, this transition typically occurs around 205-210 nm. ucalgary.canih.gov
π → π* Transition : This is a much stronger absorption that corresponds to the promotion of an electron from the π bonding orbital to the π* antibonding orbital of the carbonyl group. This transition occurs at a shorter wavelength, typically below 200 nm. ucalgary.ca
These absorptions are characteristic of the isolated carbonyl chromophore within the molecule and confirm its electronic environment. The absence of significant absorption in the 400-700 nm range confirms the lack of extended conjugated systems.
Table 2: Electronic Transitions for this compound in UV-Vis Spectroscopy
| Electronic Transition | Chromophore | Expected Wavelength (λmax) |
| n → π | Carbonyl (C=O) | ~205-210 nm |
| π → π | Carbonyl (C=O) | < 200 nm |
Application of Combined Spectroscopic Techniques for Comprehensive Structural Proof
While IR and UV-Vis spectroscopy provide valuable data on functional groups and electronic structure, respectively, a single technique is rarely sufficient for the complete and unambiguous structural elucidation of a novel or complex molecule. nih.gov A comprehensive structural proof relies on the synergistic combination of multiple analytical methods.
For this compound, the analytical workflow would integrate the findings from IR and UV-Vis spectroscopy with data from mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
IR Spectroscopy would confirm the presence of the key ester and alkyl bromide functional groups.
UV-Vis Spectroscopy would corroborate the existence of an isolated carbonyl group and the absence of conjugation.
Mass Spectrometry (MS) would determine the molecular weight of the compound and provide its molecular formula through high-resolution mass spectrometry (HRMS). Fragmentation patterns observed in the mass spectrum would offer further structural clues, such as the loss of the tert-butyl group.
Nuclear Magnetic Resonance (NMR) Spectroscopy (both ¹H and ¹³C NMR) would be the cornerstone for mapping the carbon-hydrogen framework of the molecule. It would reveal the exact connectivity of atoms, the number of different proton and carbon environments, and their spatial relationships, thus confirming the pentanoate chain, the position of the bromine atom at the second carbon, and the identity of the tert-butyl ester group.
By combining the data from these techniques, a chemist can construct a complete and validated structure of this compound. Each method provides a unique piece of the structural puzzle, and together they form a powerful and conclusive analytical strategy for molecular characterization. nih.govnih.gov
Theoretical and Computational Studies on Tert Butyl 2 Bromopentanoate
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Currently, there are no specific quantum chemical calculations reported for tert-butyl 2-bromopentanoate in the public domain. Such studies are crucial for understanding the molecule's fundamental properties.
Density Functional Theory (DFT) Studies on Ground and Transition States
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For this compound, DFT calculations could provide valuable insights into its stability and reactivity. Researchers could model the ground state geometry to determine bond lengths, bond angles, and dihedral angles. Furthermore, by simulating reactions involving this molecule, such as nucleophilic substitution at the alpha-carbon, transition states could be located and characterized. This would allow for the calculation of activation energies, providing a quantitative measure of the reaction's feasibility. However, no such specific DFT studies have been published for this compound.
Calculation of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)
Computational methods can also predict spectroscopic data, which can be used to complement experimental findings. For instance, calculations can predict the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies for this compound. These theoretical spectra can aid in the interpretation of experimental data and confirm the structure of the molecule. At present, there is no published research presenting these calculated parameters for this compound.
Molecular Dynamics Simulations for Conformational Analysis
Molecular Dynamics (MD) simulations are a computational tool used to study the time-dependent behavior of a molecular system. An MD simulation of this compound would involve calculating the forces between atoms and using these forces to simulate the molecule's motion over time. This would provide a detailed picture of its conformational landscape, revealing the most stable conformations and the energy barriers between them. Such information is vital for understanding how the molecule's shape influences its reactivity and interactions with other molecules. Regrettably, no molecular dynamics studies on this compound have been reported in the literature.
Computational Design of Novel Reactions and Catalytic Systems
Computational chemistry is increasingly used to design new reactions and identify optimal catalysts. In the context of this compound, computational methods could be employed to screen potential catalysts for reactions such as cross-coupling or asymmetric synthesis. By modeling the reaction mechanism with different catalysts, researchers could predict which catalysts would be most effective, thus guiding experimental work. This area of research remains unexplored for this compound.
Structure-Activity Relationship (SAR) Studies based on Computational Models
Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. While this compound itself is not typically a bioactive molecule, it can be a precursor in the synthesis of such compounds. Computational models, such as Quantitative Structure-Activity Relationship (QSAR) models, could be developed for a series of compounds synthesized from this compound. These models would correlate structural features with biological activity, providing insights for the design of more potent molecules. As of now, no computational SAR studies involving derivatives of this compound have been published.
Future Research Directions and Translational Outlook
Exploration of Novel Synthetic Pathways with Enhanced Atom Economy and Sustainability
The pursuit of green chemistry principles is a paramount objective in modern synthetic chemistry. For tert-butyl 2-bromopentanoate, future research will likely focus on developing synthetic routes that maximize atom economy—the efficiency of incorporating reactant atoms into the final product—and minimize environmental impact. wikipedia.orgwordpress.comskpharmteco.comjocpr.com
Traditional methods for synthesizing α-bromo esters often involve multi-step processes with stoichiometric brominating agents and potentially hazardous reagents, leading to significant waste. nih.gov Future pathways aim to overcome these limitations. One promising avenue is the development of catalytic, solvent-free, or mechanochemical methods. For instance, adapting techniques used for other tert-butyl esters, a process using di-tert-butyl dicarbonate (B1257347) ((Boc)2O) as the tert-butyl source under electromagnetic milling could offer a solvent-free and base-free alternative. rsc.org Another approach involves metal-free synthesis from nitrile compounds and tert-butanol (B103910) peroxide in a mild environment, which has shown high selectivity and yield for other tert-butyl esters. google.com
Furthermore, research into direct catalytic C-H functionalization of tert-butyl pentanoate would represent a significant leap in atom economy, eliminating the need for pre-functionalized substrates and reducing byproduct formation. The use of recyclable catalysts, such as solid-supported reagents or organocatalysts, will also be crucial in enhancing the sustainability of the synthesis.
| Parameter | Traditional Synthesis | Future Sustainable Synthesis |
|---|---|---|
| Reagents | Stoichiometric and often hazardous (e.g., thionyl chloride, molecular bromine) | Catalytic, recyclable, or bio-based reagents |
| Solvents | Often volatile and toxic organic solvents | Solvent-free conditions, ionic liquids, or green solvents (e.g., water, supercritical CO2) |
| Atom Economy | Often low due to byproduct formation (e.g., salts, spent reagents) | High, with maximal incorporation of reactant atoms into the product |
| Energy Input | Often requires high temperatures and prolonged reaction times | Milder reaction conditions, use of mechanochemistry or microwave irradiation |
| Waste Generation | Significant, requiring costly disposal | Minimal, with byproducts that are benign or easily recyclable |
Development of Asymmetric Transformations for Enantiopure Derivatives
The stereochemistry of a molecule is critical in pharmacology and materials science. Consequently, the development of methods to produce enantiomerically pure derivatives of this compound is a significant area for future research. This involves creating a specific three-dimensional arrangement of atoms, which can drastically alter a molecule's biological activity or material properties.
Several asymmetric strategies can be envisioned:
Chiral Auxiliaries: This established method involves temporarily attaching a chiral molecule (the auxiliary) to the substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.orgsigmaaldrich.com For this compound, an auxiliary could be attached to the pentanoate backbone before the bromination step, or used to create a chiral enolate for subsequent reactions. Auxiliaries like Evans' oxazolidinones or Oppolzer's camphorsultam are potential candidates for this approach. nih.gov
Catalytic Asymmetric Synthesis: This approach uses a small amount of a chiral catalyst to generate large quantities of an enantiopure product. Future research could explore the use of chiral Brønsted acids or transition metal complexes to catalyze the enantioselective bromination of tert-butyl pentanoate or the enantioselective transformation of the bromo-ester into more complex chiral molecules. acs.org
Enzymatic Resolutions: Biocatalysis offers a highly selective and environmentally friendly method for obtaining chiral compounds. Enzymes, such as lipases, could be used to selectively resolve a racemic mixture of this compound or its derivatives, providing access to one enantiomer in high purity.
Desymmetrization: For substrates containing a plane of symmetry, a chiral catalyst can selectively react with one part of the molecule to induce chirality. A potential future application could involve the desymmetrizing bromolactonization of a diallyl carboxylic acid precursor, which is then converted to the desired chiral bromo-ester. researchgate.net
| Strategy | Description | Potential Application to this compound |
|---|---|---|
| Chiral Auxiliary | A removable chiral group guides the stereoselective formation of a new chiral center. wikipedia.orgsigmaaldrich.com | Attachment of an auxiliary (e.g., oxazolidinone) to the substrate to direct asymmetric alkylation or other transformations at the C2 position. |
| Chiral Catalysis | A chiral catalyst (metal complex or organocatalyst) creates a chiral environment for the reaction. | Enantioselective bromination of the precursor ester or catalytic enantioselective substitution of the bromine atom. acs.org |
| Enzymatic Resolution | An enzyme selectively reacts with one enantiomer in a racemic mixture. | Kinetic resolution of racemic this compound using a lipase (B570770) to selectively hydrolyze one enantiomer. |
| Desymmetrization | A prochiral molecule is converted into a chiral one through a selective reaction. researchgate.net | Catalytic asymmetric bromination of a symmetrically substituted precursor to generate a chiral center. |
Integration into Flow Chemistry and Automated Synthesis Platforms
The transition from traditional batch processing to continuous flow manufacturing represents a paradigm shift in chemical synthesis, offering enhanced safety, efficiency, and scalability. nih.govasymchem.com The synthesis of this compound and its derivatives is well-suited for this transition. rsc.org
Flow chemistry involves performing reactions in a continuous stream through a network of tubes or microreactors. This setup provides superior control over reaction parameters such as temperature, pressure, and mixing, which is particularly advantageous for potentially hazardous or fast reactions. For instance, bromination reactions can be managed more safely in a flow system by minimizing the volume of reactive intermediates at any given time. The sustainable synthesis of tert-butyl esters has already been demonstrated using flow microreactors. rsc.org
Integrating flow synthesis with automated platforms can further accelerate research and development. rsc.orgnih.govnih.gov Automated systems can perform, monitor, and optimize reactions in a high-throughput manner, allowing for the rapid screening of reaction conditions and the creation of libraries of derivatives for biological or material screening. This synergy between flow chemistry and automation can significantly reduce the time from discovery to production. asymchem.comnus.edu.sg
| Feature | Batch Synthesis | Flow Chemistry |
|---|---|---|
| Safety | Higher risk due to large volumes of reagents and potential for thermal runaways. | Enhanced safety due to small reactor volumes and excellent heat transfer. nih.gov |
| Scalability | Challenging; often requires re-optimization of reaction conditions. | Easier to scale up by running the system for longer or by "numbering-up" (parallel reactors). |
| Process Control | Difficult to precisely control temperature and mixing, leading to potential side reactions. | Precise control over temperature, pressure, residence time, and stoichiometry. |
| Efficiency | Can be less efficient due to longer reaction times and workup procedures. | Often higher yields and purity due to improved control and rapid optimization. rsc.org |
| Automation | More complex to automate fully. | Readily integrated with automated systems for high-throughput synthesis and optimization. rsc.org |
Design of Highly Functionalized Derivatives for Material Science and Biotechnology Applications
The true value of this compound lies in its potential as a versatile building block for creating highly functionalized molecules with applications in material science and biotechnology. news-medical.netnih.gov The α-bromo ester moiety is a key functional group that can participate in a wide array of chemical transformations.
In Material Science:
A significant future application is in polymer chemistry. The C-Br bond in this compound can act as an initiator for Atom Transfer Radical Polymerization (ATRP). cmu.eduresearchgate.net ATRP is a controlled polymerization technique that allows for the synthesis of polymers with well-defined architectures, molecular weights, and low polydispersity. cmu.edu By using this compound as an initiator, novel block copolymers, star polymers, or polymer brushes with a polyester (B1180765) segment could be created for applications in drug delivery, nanotechnology, and surface modification. acs.orgresearchgate.net The tert-butyl group can be later removed under acidic conditions to reveal a carboxylic acid group, providing a handle for further functionalization or altering the polymer's solubility.
In Biotechnology:
In the realm of biotechnology and medicinal chemistry, the α-bromo ester is a valuable precursor for synthesizing complex bioactive molecules. evitachem.comasu.edu The bromine atom can be displaced by a variety of nucleophiles (e.g., amines, thiols, azides) to introduce diverse functionalities. This makes this compound an ideal scaffold for generating libraries of compounds for drug discovery. For example, it could be used in the synthesis of non-natural amino acids, peptide mimics, or as a fragment in the development of enzyme inhibitors. The tert-butyl ester serves as a protecting group for the carboxylic acid, which can be deprotected in the final steps of a synthesis to yield the active pharmaceutical ingredient. organic-chemistry.org
| Derivative Type | Synthetic Transformation | Potential Application Field | Example Application |
|---|---|---|---|
| Polymer Initiator | Used directly in Atom Transfer Radical Polymerization (ATRP). cmu.edu | Material Science, Polymer Chemistry | Synthesis of well-defined block copolymers for drug delivery systems or nanostructured materials. |
| α-Amino Esters | Nucleophilic substitution of bromide with an amine or azide (B81097) followed by reduction. | Biotechnology, Medicinal Chemistry | Building blocks for synthesizing peptides, peptidomimetics, or other biologically active molecules. |
| α-Hydroxy/Alkoxy Esters | Substitution with oxygen nucleophiles. | Organic Synthesis, Natural Products | Intermediates in the synthesis of complex natural products and pharmaceuticals. |
| Functionalized Polymers | Post-polymerization modification of the tert-butyl ester group. | Biomaterials, Functional Coatings | Creation of "smart" polymers that respond to pH changes or can be conjugated with biomolecules. mdpi.comjhu.eduuni-wuerzburg.de |
Q & A
Q. What are the recommended safety protocols for handling tert-Butyl 2-bromopentanoate in laboratory settings?
- Methodological Answer : Use personal protective equipment (PPE) including gloves, lab coats, and safety goggles. For respiratory protection, select NIOSH/CEN-approved respirators based on exposure levels: P95/P1 filters for low hazards and OV/AG/P99 or ABEK-P2 for higher risks. Ensure proper ventilation and avoid drainage contamination. Store in cool, sealed containers away from ignition sources .
Q. How should researchers assess the stability of this compound under varying storage conditions?
Q. What analytical techniques are suitable for quantifying this compound purity?
Q. What are the environmental disposal guidelines for this compound?
- Methodological Answer : Collect waste in labeled, chemically resistant containers. Avoid drainage systems; incinerate using high-temperature facilities with scrubbers to neutralize brominated byproducts. Follow local regulations for halogenated waste .
Advanced Research Questions
Q. How can reaction conditions be optimized for synthesizing this compound via nucleophilic substitution?
- Methodological Answer : Compare SN1 vs. SN2 mechanisms by varying solvents (polar aprotic vs. protic) and temperatures. Use kinetic studies (e.g., rate constants via NMR monitoring) and DFT calculations to identify transition states. Reference tert-butyl carbamate synthesis protocols for analogous reaction design .
Q. What strategies resolve discrepancies in toxicological data for tert-butyl derivatives?
Q. How can dynamic NMR and computational modeling elucidate conformational dynamics of this compound?
Q. What are the challenges in scaling up this compound synthesis while maintaining regioselectivity?
- Methodological Answer : Address competing side reactions (e.g., elimination or over-bromination) by optimizing stoichiometry, catalyst loading, and reaction time. Use flow chemistry for improved heat/mass transfer and inline analytics (e.g., FTIR) for real-time monitoring .
Data Contradiction & Validation
Q. How should researchers validate conflicting reports on the mutagenicity of tert-butyl brominated compounds?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
